5-Bromo-3-(trifluoromethyl)benzofuran
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Overview
Description
5-Bromo-3-(trifluoromethyl)benzofuran is a useful research chemical with the molecular formula C9H4BrF3O and a molecular weight of 265.03 . It is a benzofuran derivative, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran core with bromo and trifluoromethyl substituents . The InChI Key for this compound is QIIPMJZYFOXQEX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, benzofuran compounds in general can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.03 and a molecular formula of C9H4BrF3O . Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
- 5-Bromo-3-(trifluoromethyl)benzofuran is involved in the synthesis and characterization of benzofuran aryl ureas and carbamates, which have been evaluated for antimicrobial activities. The process includes various organic synthesis techniques, demonstrating the compound's utility in creating biologically active substances (Kumari et al., 2019).
Applications in Chemical Reactions
- The compound plays a role in CuI-catalyzed coupling reactions in organic chemistry, particularly in the creation of 2,3-disubstituted benzofurans. This showcases its relevance in facilitating complex chemical transformations (Lu et al., 2007).
Spectroscopic Studies
- This compound is subject to detailed spectroscopic investigations, including FT-IR, FT-Raman, NMR, and UV-Vis studies. These studies are crucial for understanding the molecular structure and properties of the compound (Khemalapure et al., 2019).
Investigation of Electrophilic Bromination
- Research into the electrophilic bromination of benzofuran and its derivatives provides insight into the reaction mechanisms and electronic effects in such systems, where this compound can be a potential derivative under study (Okuyama et al., 1974).
Synthesis of Bioactive Compounds
- The compound has been used in the synthesis of various bioactive compounds, demonstrating its versatility in the creation of pharmaceuticals and other active molecules. This includes the synthesis of compounds with potential antimicrobial activities (Sanjeeva et al., 2021).
Antitumor Studies
- Some benzofuran derivatives, possibly including this compound, have been synthesized and evaluated for antitumor activities. These studies highlight the compound's potential in the development of cancer treatment agents (Othman et al., 2013).
Safety and Hazards
Future Directions
Benzofuran compounds, including 5-Bromo-3-(trifluoromethyl)benzofuran, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .
Mechanism of Action
Target of Action
5-Bromo-3-(trifluoromethyl)benzofuran is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with their targets leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways leading to their downstream effects .
Result of Action
Benzofuran compounds, in general, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPMJZYFOXQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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